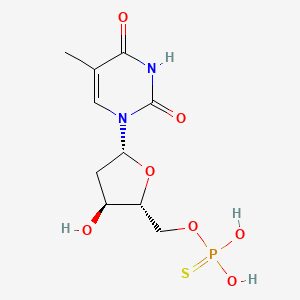

Thymidine-5'-thiophosphate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N2O7PS |

|---|---|

Poids moléculaire |

338.28 g/mol |

Nom IUPAC |

1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(19-8)4-18-20(16,17)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,21)/t6-,7+,8+/m0/s1 |

Clé InChI |

OJRKJKYGUAALCJ-XLPZGREQSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)O)O |

Origine du produit |

United States |

Synthetic Methodologies for Thymidine 5 Thiophosphate and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of thymidine-5'-thiophosphate and its integration into oligonucleotides, allowing for a wide range of modifications to the nucleobase, sugar, and phosphate (B84403) backbone.

Historical Development of Thiophosphate Linkage Synthesis

The journey of synthesizing phosphorothioate (B77711) linkages began in the mid-20th century. In 1955, Michelson and Todd published the first account of a directed chemical synthesis of a dinucleotide, laying the groundwork for future oligonucleotide synthesis. trilinkbiotech.com However, it was Eckstein who, in 1966, developed the first synthesis of thymidine (B127349) 5'-phosphorothioate. nih.gov This initial synthesis involved the reaction of 3′-O-acetyl-thymidine with triimidazolyl-1-phosphine sulfide (B99878) to phosphorylate the 5′-hydroxyl group, followed by treatment with acetic acid and aqueous ammonia. nih.gov

Early methods, such as the phosphodiester approach developed by Khorana and his colleagues, were instrumental in synthesizing genes but were often inefficient for creating thiophosphate linkages. ttu.ee The subsequent phosphotriester method, introduced by Letsinger in the late 1960s, offered an improvement by protecting the phosphate group, thereby preventing unwanted branching during synthesis. trilinkbiotech.com A significant leap forward came with the advent of phosphite (B83602) triester chemistry in the 1970s, which utilized more reactive P(III) derivatives of nucleosides. wikipedia.org The development of the phosphoramidite (B1245037) methodology in the early 1980s revolutionized oligonucleotide synthesis, providing a highly efficient and automatable process. wikipedia.orgiupac.org This method, which involves the oxidation of a phosphite triester intermediate, could be adapted for phosphorothioate synthesis by replacing the oxidation step with a sulfurization step. oup.commdpi.com The first automated solid-phase synthesis of phosphorothioate oligonucleotides was reported in 1984 by the group of Stec, using elemental sulfur for the sulfurization step. nih.gov

Solid-Phase Oligonucleotide Synthesis Incorporating Thiophosphates

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the efficient and sequential addition of nucleotides to a growing chain attached to a solid support, such as controlled pore glass (CPG). mdpi.comoup.com The phosphoramidite method is the most widely used approach for this purpose. wikipedia.orgmdpi.com

The synthesis cycle for incorporating a thiophosphate linkage begins with the removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside. mdpi.com A 5'-DMTr-protected nucleoside 3'-phosphoramidite is then coupled to the free 5'-hydroxyl group in the presence of an activator like tetrazole. mdpi.comglenresearch.com This forms a phosphite triester intermediate. mdpi.com Instead of the standard oxidation with iodine and water to form a phosphodiester linkage, a sulfurizing reagent is introduced to convert the phosphite triester to a phosphorothioate triester. mdpi.comacs.org Any unreacted 5'-hydroxyl groups are then capped to prevent their participation in subsequent cycles. iupac.org The cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. oup.com

This solid-phase approach allows for the site-specific incorporation of phosphorothioate linkages at any desired position within the oligonucleotide chain. mdpi.com

Reagent-Based Phosphorylation and Sulfurization Strategies

The key step in forming a phosphorothioate linkage during phosphoramidite synthesis is the sulfurization of the phosphite triester intermediate. A variety of sulfurizing reagents have been developed to achieve this transformation efficiently. oup.comglenresearch.com

Early work utilized elemental sulfur, but its low solubility and slow reaction kinetics prompted the search for better alternatives. nih.govglenresearch.com Some of the notable sulfurizing reagents include:

| Reagent Name | Chemical Name | Characteristics |

| Beaucage Reagent | 3H-1,2-benzodithiol-3-one 1,1-dioxide | Widely used and efficient, but can have limited stability in solution on the synthesizer and its byproduct can be a potent oxidizing agent. glenresearch.comacs.orgacs.org |

| Phenylacetyl Disulfide (PADS) | Phenylacetyl Disulfide | An efficient and economical replacement for the Beaucage reagent, suitable for large-scale synthesis. acs.orgempbiotech.com |

| DDTT | 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | Offers improved stability in solution and is effective for both DNA and RNA synthesis. glenresearch.comglenresearch.com |

| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | An effective sulfurizing agent, particularly when used with fast deprotection methods. nih.gov |

| Xanthane Hydride | 3-Amino-1,2,4-dithiazole-5-thione | Does not generate byproducts that can lead to side reactions. empbiotech.comtcichemicals.com |

| Bis(arylsulfonyl)disulfides | e.g., bis(benzenesulfonyl)disulfide | Crystalline solids that are easy to handle and efficiently convert the phosphite triester to the phosphorothioate triester. oup.com |

Synthesis of Nucleobase and Sugar-Modified Thiophosphate Analogs

The versatility of chemical synthesis allows for the introduction of modifications to both the nucleobase and the sugar moiety of this compound analogs. These modifications can further enhance the properties of oligonucleotides for specific applications.

Nucleobase-Modified Analogs: Modifications to the nucleobase can be introduced to alter hybridization properties, introduce labels, or create novel functionalities. For example, the synthesis of base-modified analogs of cyclic di-GMP, which can include thiophosphate linkages, has been reported. researchgate.net

Sugar-Modified Analogs: Modifications to the sugar ring, such as the introduction of arabinose or xylose, can impact the conformational properties of the nucleotide and its resistance to degradation. nih.gov The synthesis of sugar-modified analogs of 2',3'-cGAMP has been achieved using a standard phosphoramidite/H-phosphonate strategy, which can be adapted to include thiophosphate linkages. nih.gov Furthermore, the synthesis of a nucleoside triphosphate analog with simultaneous modifications to both the sugar (Locked Nucleic Acid - LNA) and the backbone (thiophosphate) has been demonstrated, highlighting the potential for creating highly modified oligonucleotides. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. scilit.com

Biocatalytic Pathways for Nucleoside Triphosphate Analogs

Enzymes play a crucial role in the natural synthesis of nucleotides and can be harnessed for the production of their analogs, including this compound. The primary route for the synthesis of nucleoside triphosphates (NTPs) involves the sequential phosphorylation of nucleosides. frontiersin.org

A typical enzymatic cascade involves three main types of kinases:

Nucleoside Kinases (NKs): These enzymes catalyze the first phosphorylation step, converting a nucleoside to a nucleoside monophosphate (NMP).

Nucleoside Monophosphate Kinases (NMPKs): NMPKs then convert the NMP to a nucleoside diphosphate (B83284) (NDP). mdpi.com

Nucleoside Diphosphate Kinases (NDPKs): Finally, NDPKs catalyze the formation of the nucleoside triphosphate (NTP) from the NDP. mdpi.com

This enzymatic cascade can be performed in a "one-pot" reaction, where all the necessary enzymes and substrates are combined. frontiersin.org To drive the reaction towards the desired triphosphate product, an ATP regeneration system is often employed. frontiersin.orgnih.gov

Enzymes involved in these pathways often exhibit broad substrate specificity, allowing them to accept modified nucleosides as substrates. frontiersin.orgmdpi.com For instance, polymerases have been shown to incorporate α-thio-dNTPs into a growing DNA strand. nih.govmdpi.com This enzymatic incorporation proceeds with an inversion of stereochemistry at the phosphorus center. nih.gov This property has been utilized for the enzymatic synthesis of oligonucleotides containing phosphorothioate linkages with defined stereochemistry. nih.gov

Recent research has also focused on the biocatalytic diversification of nucleobases in thionucleosides, further expanding the scope of enzymatic synthesis for creating novel thiophosphate analogs. chemrxiv.orgnih.gov

Biochemical and Molecular Mechanisms of Action

Structural Basis of Thiophosphate Modification Effects

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) moiety of a nucleotide, creating a phosphorothioate (B77711) (PS) linkage, introduces significant alterations to the physicochemical properties of the resulting molecule and the oligonucleotides into which it is incorporated. nih.govpnas.org This modification is the foundation of the unique biochemical behavior of compounds like Thymidine-5'-thiophosphate.

The replacement of oxygen with the larger, more polarizable, and less electronegative sulfur atom directly impacts the geometry and stability of the phosphodiester backbone. pnas.orgnih.gov The "thio effect" of this substitution enhances the resistance of the phosphorothioate linkage to enzymatic hydrolysis by nucleases when compared to a standard phosphodiester bond. pnas.org This increased stability is a cornerstone of its utility in molecular biology applications. nih.gov

Structurally, the presence of the sulfur atom can lead to significant conformational changes, particularly in the context of protein-DNA interactions. For instance, upon binding to specific sulfur-binding protein domains, the sulfur atom in a phosphorothioated DNA backbone can be rotated by as much as 80 degrees outward from its normal position, a substantial conformational shift that facilitates a better fit into the protein's binding cavity. nih.gov Furthermore, the chirality of the phosphorothioate linkage influences the thermodynamic stability of DNA duplexes. Generally, linkages in the Rp configuration tend to stabilize duplexes, whereas linkages in the Sp configuration can be slightly destabilizing. oup.com

A critical consequence of replacing a non-bridging oxygen with sulfur is the introduction of a chiral center at the phosphorus atom. oup.com This chirality results in the existence of two distinct diastereomers: the Rp and Sp isomers. oup.com These stereoisomers, while chemically identical in composition, have different three-dimensional arrangements of the atoms around the phosphorus center and exhibit distinct biochemical and physical properties. nih.govoup.com

The differential properties of Rp and Sp isomers have profound implications for their biological activity. They show different levels of susceptibility to nuclease degradation, varying effects on the thermal stability of oligonucleotide duplexes, and are recognized differently by enzymes involved in nucleic acid metabolism. oup.comoup.com For example, the two isomers possess different hydrophobicities, which allows for their separation using techniques like ion-pair reversed-phase liquid chromatography. acs.org This stereoisomerism is a crucial factor in the design and application of phosphorothioate-modified oligonucleotides, as the biological effect can be dependent on the specific chirality at each modified linkage. oup.com

Enzymatic Recognition and Catalysis

DNA polymerases can recognize and utilize deoxynucleoside 5'-α-thiotriphosphates (dNTPαS) as substrates for DNA synthesis. However, the presence of the sulfur atom on the α-phosphate significantly influences the efficiency and stereoselectivity of the incorporation process.

Most DNA polymerases exhibit a strong stereoselectivity for the Sp diastereomer of dNTPαS. trilinkbiotech.comnih.gov For example, DNA polymerase I from Escherichia coli preferentially incorporates the Sp isomer of dATPαS, while showing little to no incorporation of the Rp isomer. trilinkbiotech.comnih.gov This enzymatic reaction proceeds with an inversion of stereochemical configuration at the phosphorus atom, meaning the incorporation of an Sp-dNTPαS results in an Rp-phosphorothioate linkage in the nascent DNA strand. trilinkbiotech.comnih.gov

The mechanistic basis for this selectivity lies in the coordination of the triphosphate moiety with divalent metal ions (typically Mg²⁺) in the polymerase active site. The sulfur atom in the Rp position of the α-phosphate coordinates poorly with the catalytic metal ions, leading to its rejection by the enzyme. trilinkbiotech.com In contrast, the sulfur atom in the Sp position does not interfere with the critical metal ion coordination required for catalysis, allowing for its recognition and incorporation. trilinkbiotech.com

Pre-steady-state kinetic analyses with rat DNA polymerase β quantify this preference. While the enzyme can incorporate both isomers, it strongly favors the Sp-dATPαS. The stereoselectivity, defined as the ratio of catalytic efficiencies [(kpol/Kd)(Sp) / (kpol/Kd)(Rp)], is 57.5 in the presence of Mg²⁺, indicating a significant kinetic preference for the Sp isomer. nih.gov Generally, the incorporation of dNTPαS analogs is slower than that of their natural dNTP counterparts; for instance, DNA Polymerase I (Klenow Fragment) incorporates dNTPαS analogs 40-65% more slowly. trilinkbiotech.com

| Substrate | kpol (s⁻¹) | Kd,app (µM) | kpol/Kd (µM⁻¹s⁻¹) |

|---|---|---|---|

| dATP | 96 ± 4 | 15 ± 2 | 6.4 |

| Sp-dATPαS | 46 ± 1 | 13 ± 1 | 3.5 |

| Rp-dATPαS | 1.5 ± 0.1 | 25 ± 4 | 0.061 |

Data sourced from a 2001 study on rat brain DNA polymerase β. nih.gov

The use of phosphorothioate analogs can modulate the fidelity of DNA synthesis. The altered structure and slower incorporation kinetics of dNTPαS can lead to an increase in the accuracy of DNA polymerases. Research has shown that replacing dGTP with its α-thio analog, dGTPαS, during in vitro DNA replication can lead to an approximately 10-fold decrease in the frequency of G:G and G:T mispairs. trilinkbiotech.com This suggests that the polymerase's active site imposes a greater kinetic penalty for incorporating a mismatched base when the substrate is a thiophosphate analog compared to its natural counterpart. The altered coordination with Mg²⁺ ions and the slightly different geometry of the thiophosphate group may enhance the enzyme's ability to discriminate against incorrect base pairs at the insertion step.

Interactions with DNA Polymerases

Post-Incorporation Chain Termination Phenomena

The incorporation of nucleotide analogs into a growing DNA strand can sometimes lead to the cessation of further elongation, a phenomenon known as chain termination. This is a critical mechanism for many antiviral and anticancer drugs. The primary determinant for chain elongation is the presence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleotide, which serves as the nucleophile for the incoming nucleotide's 5'-triphosphate group.

This compound, once converted to its triphosphate form (dTTPαS), possesses a standard 3'-hydroxyl group. Consequently, upon its incorporation into a DNA strand by a DNA polymerase, it is generally expected to support further chain elongation. The phosphodiester bond formation should proceed, with the 3'-OH group of the incorporated thiophosphate analog attacking the α-phosphate of the next incoming deoxynucleoside triphosphate.

Susceptibility and Resistance to Nucleases

Nucleic acids containing phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, exhibit increased resistance to degradation by nucleases. This resistance is a key feature that makes oligonucleotides modified with compounds like this compound valuable in various molecular biology applications. The substitution of sulfur for oxygen creates a chiral center at the phosphorus atom, resulting in two stereoisomers: the Rp and Sp diastereomers.

The molecular basis for this nuclease resistance is multifactorial:

Stereochemistry: Many nucleases exhibit stereoselectivity, preferentially hydrolyzing the naturally occurring Rp configuration of the phosphodiester linkage. The presence of the Sp configuration at a phosphorothioate linkage can significantly hinder or block nuclease activity.

Altered Electrostatic Interactions: The replacement of oxygen with the less electronegative and larger sulfur atom alters the charge distribution and steric properties of the phosphate backbone. This can disrupt the precise electrostatic interactions required for the binding and catalytic activity of nucleases, which often rely on coordination with divalent metal ions like Mg2+ in their active sites.

This enhanced stability against nucleases makes phosphorothioate-modified oligonucleotides useful as antisense agents, aptamers, and for various in vitro studies where degradation of nucleic acids is a concern.

While phosphorothioate-modified nucleic acids are generally more resistant to nucleases, the degree of protection varies depending on the specific enzyme and the stereochemistry of the phosphorothioate linkage. Some nucleases are capable of hydrolyzing phosphorothioate bonds, albeit at a slower rate than phosphodiester bonds.

For example, snake venom phosphodiesterase, an exonuclease that hydrolyzes nucleic acids from the 3'-end, shows a preference for the Rp diastereomer of phosphorothioates, while the Sp diastereomer is more resistant. Conversely, certain other nucleases may have different stereochemical preferences. This differential hydrolysis can be exploited to selectively degrade certain populations of modified oligonucleotides or to analyze the stereochemical composition of a mixture. The resistance of phosphorothioate linkages to certain exonucleases, such as some found in snake venom, has been a well-documented observation.

Interactions with Other Enzymes

Thymidylate synthase is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), catalyzing the methylation of deoxyuridine monophosphate (dUMP). This compound (dTMPS) and its dithiophosphate (B1263838) analog (dTMPS2) have been shown to interact with mammalian thymidylate synthase as classic competitive inhibitors with respect to the natural substrate, dUMP. nih.gov Their inhibitory potency is only slightly weaker than that of the natural product, dTMP. nih.gov

The interaction of these analogs with thymidylate synthase highlights the importance of the dianionic state of the 5'-phosphate group for optimal binding to the enzyme's active site. nih.gov Studies have shown that analogs with modifications that alter this charge, such as 5'-H-phosphonates and 5'-S-thiosulfates, exhibit significantly weaker interactions with the enzyme. nih.gov The pH dependence of inhibition by thiophosphate analogs further supports the requirement of a dianionic phosphate group for binding. nih.gov

| Compound | Interaction with Thymidylate Synthase | Relative Potency |

|---|---|---|

| This compound (dTMPS) | Competitive Inhibitor | Slightly weaker than dTMP |

| Thymidine-5'-dithiophosphate (dTMPS2) | Competitive Inhibitor | Slightly weaker than dTMP |

| 5'-H-phosphonates of thymidine | Weak Interaction | Significantly weaker than dTMP |

| 5'-S-thiosulfates of thymidine | Weak Interaction | Significantly weaker than dTMP |

The biological activity of nucleosides and their analogs is dependent on their phosphorylation to the corresponding mono-, di-, and triphosphates. This process is catalyzed by a series of nucleoside and nucleotide kinases.

Nucleoside Monophosphate Kinases: Once formed, dTMP and its analogs are further phosphorylated to the diphosphate (B83284) form by nucleoside monophosphate kinases, such as thymidylate kinase. nih.gov These kinases also exhibit a degree of substrate promiscuity, allowing them to phosphorylate various modified nucleoside monophosphates. nih.gov

Phosphatases: The reverse reaction, dephosphorylation, is carried out by phosphatases. 5'-Nucleotidases are a class of phosphatases that hydrolyze 5'-nucleoside monophosphates to their corresponding nucleosides and inorganic phosphate. wikipedia.orgrsc.org These enzymes generally have a broad substrate specificity for 5'-nucleotides. wikipedia.orgnih.gov While specific studies on the dephosphorylation of this compound by 5'-nucleotidases are limited, it is plausible that it would be a substrate, although the presence of the sulfur atom might affect the rate of hydrolysis.

The interplay between kinases and phosphatases is crucial for regulating the intracellular concentrations of nucleosides and their phosphorylated derivatives, thereby controlling their incorporation into nucleic acids and their other cellular functions.

Extracellular Ecto-Nucleotidases Activity Toward Thiophosphates

Ecto-nucleotidases are cell surface enzymes that play a crucial role in regulating extracellular nucleotide signaling by hydrolyzing nucleotides into their respective nucleosides. The substitution of a non-bridging oxygen atom with sulfur in the phosphate group of a nucleotide, creating a thiophosphate, can significantly alter its susceptibility to hydrolysis by these enzymes. This modification often results in increased stability of the nucleotide analog.

Research has shown that the rate of hydrolysis of nucleoside 5′-O-monophosphorothioates by ecto-5′-nucleotidase (ecto-5'-NT) can be influenced by the specific pyrimidine (B1678525) base. For instance, studies comparing the degradation of uridine (B1682114) 5′-O-monophosphorothioate (UMPS) and thymidine 5′-O-monophosphorothioate (TMPS) have demonstrated that UMPS is degraded more efficiently by ecto-5′-NT than TMPS. nih.gov This differential susceptibility suggests that the structural differences between uracil (B121893) and thymine (B56734) affect the enzyme's recognition and catalytic activity. The hydrolysis of adenosine (B11128) 5'-thiophosphate by venom 5'-nucleotidase has been shown to proceed with inversion of configuration at the phosphorus atom, indicating a direct, single displacement reaction mechanism. nih.gov

The increased stability of thiophosphate analogs like TMPS compared to their unmodified counterparts is a key factor in their prolonged biological effects, as it allows them to persist in the extracellular space and interact with receptors for longer periods. nih.gov The general principle is that while ectonucleotidases can degrade native agonist and antagonist nucleotides, potentially altering their activity or rendering them inactive, thiophosphate modifications can confer resistance to this degradation. nih.gov

Ribonuclease H (RNase H) Recruitment and Activity

Ribonuclease H (RNase H) is an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. This activity is a critical mechanism in the action of antisense oligonucleotides (ASOs), which are short, synthetic nucleic acid strands designed to bind to a specific mRNA target. The introduction of phosphorothioate linkages, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, into the structure of these oligonucleotides has profound effects on RNase H recruitment and activity.

Phosphorothioate modification is a common chemical alteration used in ASOs to enhance their stability against nuclease degradation. oup.com Importantly, this modification allows for the recruitment of RNase H1, which then cleaves the target mRNA, leading to the downregulation of gene expression. oup.comsigmaaldrich.com Duplexes formed between RNA and oligonucleotides containing phosphorothioate analogs are susceptible to cleavage by RNase H. unc.eduosti.gov

The stereochemistry of the phosphorothioate linkage, which creates a chiral center at the phosphorus atom, has been shown to influence RNase H activity. DNA-RNA hybrids formed with phosphorothioate oligonucleotides of an [all-Rp] configuration are more susceptible to RNase H-dependent degradation of the RNA strand compared to hybrids with an [all-Sp] configuration or a random mixture of diastereomers. researchgate.net This stereodependence is attributed to the higher stability of the heterodimer formed with the [all-Rp] oligomer. researchgate.net While phosphorothioate oligonucleotides can facilitate RNase H activity, they have also been shown to inhibit the RNase H activity associated with Avian Myeloblastosis Virus (AMV) reverse transcriptase by binding to the enzyme itself. nih.gov

| Factor | Effect on RNase H Activity | References |

| Phosphorothioate Modification | Enables RNase H-mediated degradation of target mRNA. | sigmaaldrich.com |

| Stereochemistry ([all-Rp]) | Increased susceptibility of RNA in DNA-RNA hybrid to RNase H cleavage. | researchgate.net |

| Stereochemistry ([all-Sp]) | Decreased susceptibility of RNA in DNA-RNA hybrid to RNase H cleavage compared to [all-Rp]. | researchgate.net |

| Binding to AMV RT | Inhibition of RNase H activity associated with the reverse transcriptase. | nih.gov |

Cellular and Pathway-Level Modulation

Receptor Agonism and Signal Transduction Pathways (e.g., P2Y Receptors)

This compound and related nucleotide analogs can exert biological effects by interacting with specific cell surface receptors, particularly the P2Y family of G protein-coupled receptors (GPCRs). wikipedia.org These receptors are typically activated by extracellular purine (B94841) and pyrimidine nucleotides such as ATP, ADP, UTP, and UDP, and their activation initiates intracellular signaling cascades that regulate a wide array of cellular processes. wikipedia.orgnih.govyoutube.com

Notably, thymidine 5′-O-monophosphorothioate (TMPS) has been identified as a specific partial agonist for the P2Y6 receptor. nih.govresearchgate.net The phosphorothioate group is crucial for this activity, as the unmodified thymidine monophosphate is inactive. nih.gov The agonistic activity of TMPS at the P2Y6 receptor has been shown to induce cellular responses, such as the migration of human epithelial adenocarcinoma (HeLa) cells. This effect can be blocked by a selective P2Y6 receptor antagonist, MRS 2578, or by siRNA-mediated knockdown of the receptor, confirming the specificity of the interaction. nih.gov

While TMPS shows specificity for the P2Y6 receptor among the P2Y family, other pyrimidine nucleoside 5′-O-monophosphorothioates, such as uridine 5′-O-monophosphorothioate (UMPS), may exhibit less specificity. Although UMPS is a more potent agonist at the P2Y6 receptor, it can also activate the P2Y14 receptor. nih.gov This highlights the subtle structural determinants that govern the interaction of these nucleotide analogs with different P2Y receptor subtypes. The activation of P2Y receptors by these agonists can lead to various downstream signaling events, including the mobilization of intracellular calcium. nih.gov

| Compound | Receptor Target | Activity | Reference |

| Thymidine 5′-O-monophosphorothioate (TMPS) | P2Y6 | Specific Partial Agonist | nih.govresearchgate.net |

| Uridine 5′-O-monophosphorothioate (UMPS) | P2Y6, P2Y14 | Agonist | nih.gov |

| Unmodified Uridine Monophosphate (UMP) | P2Y6 | Inactive | nih.gov |

| Adenosine 5′-O-monophosphorothioate | P2Y6 | Inactive | nih.gov |

Influence on Messenger RNA Processing and Translation Initiation

The incorporation of phosphorothioate modifications into messenger RNA (mRNA) can significantly impact its processing and translational efficiency. jenabioscience.comnih.gov Specifically, the strategic placement of these modifications can enhance the initiation of translation, leading to more efficient protein synthesis. nih.govtrilinkbiotech.com

Studies have demonstrated that introducing phosphorothioate linkages into the 5' untranslated region (5' UTR) of an mRNA molecule, from the 5'-end to the initiation codon, can result in a substantial increase in protein yield. nih.govtrilinkbiotech.com In some instances, a 22-fold increase in translation has been observed compared to unmodified mRNA. nih.govtrilinkbiotech.com This enhancement is attributed to an acceleration of the translation initiation rate, which is often the rate-limiting step in protein synthesis. trilinkbiotech.com The phosphorothioate modification appears to promote the formation of the ribosomal initiation complex, thereby increasing the number of translating ribosomes. nih.gov

Conversely, the introduction of phosphorothioate modifications into the coding region of the mRNA can have a negative effect, potentially slowing the elongation of the polypeptide chain. trilinkbiotech.com Therefore, the selective modification of the 5' UTR is a key strategy for improving the functionality of mRNA. jenabioscience.comtrilinkbiotech.com This approach provides a novel method for enhancing protein expression from synthetic mRNAs, which has implications for their use as therapeutics and vaccines. trilinkbiotech.comresearchgate.net While the precise mechanistic details are not fully elucidated, it is suggested that the modification may alter the secondary structure of the 5' UTR, making it more favorable for ribosome binding. trilinkbiotech.com

Roles in Deoxyribonucleic Acid Replication and Repair Mechanisms

Thymidine triphosphate and its analogs are essential precursors for the synthesis and repair of deoxyribonucleic acid (DNA). drugbank.comdrugbank.com The incorporation of modified thymidine nucleotides, including those with a thiophosphate moiety, into DNA can be utilized by various DNA polymerases and has implications for both understanding and manipulating these fundamental cellular processes.

The 5'-triphosphate of 4-thiothymidine (B1630790) has been shown to be an effective substrate for both the Klenow fragment of Escherichia coli DNA polymerase I and HIV-1 reverse transcriptase. nih.govresearchgate.net This indicates that the sulfur substitution at the 4-position of the thymine base does not preclude its recognition and incorporation by these enzymes. Similarly, experiments have demonstrated that 4-thiothymidine can be phosphorylated to its triphosphate form in mouse 3T3 cells and subsequently incorporated into the cellular DNA. osti.gov

Furthermore, oligonucleotides containing 5'-phosphorothioates can serve as substrates for DNA ligases, such as T4 DNA ligase. google.com This reaction, which is comparable in efficiency to the ligation of conventional 5'-phosphate-containing oligonucleotides, results in the formation of a phosphorothioate diester linkage at the ligation site. google.com This has applications in the synthesis of modified DNA molecules. Analogs of thymidine 5'-triphosphate are also involved in DNA repair synthesis. For example, 2',3'-dideoxythymidine 5'-triphosphate has been used to probe the involvement of DNA polymerase delta in ultraviolet-induced DNA repair synthesis in human cells. nih.gov The ability of DNA polymerases to incorporate these analogs underscores their potential role in modulating DNA replication and repair. nih.gov

Advanced Research Applications and Methodological Contributions

Development of Modified Nucleic Acid Constructs

The incorporation of thymidine-5'-thiophosphate into oligonucleotides, creating what are known as phosphorothioate (B77711) (PS) linkages, is a cornerstone of modern nucleic acid chemistry. This modification is instrumental in designing nucleic acid constructs with tailored properties for research and therapeutic applications.

Engineering Enhanced Nuclease Stability in Oligonucleotides

A primary advantage of phosphorothioate-modified oligonucleotides is their significantly increased resistance to degradation by nucleases. assaygenie.combiosearchtech.comidtdna.com Nucleases are ubiquitous enzymes in biological systems that rapidly break down natural DNA and RNA, posing a major hurdle for the use of unmodified oligonucleotides in cellular environments. idtdna.com The phosphorothioate bond is less susceptible to the hydrolytic activity of both exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence. biosearchtech.comidtdna.comnih.gov

This enhanced stability is crucial for applications like antisense technology, where synthetic oligonucleotides are designed to bind to specific mRNA molecules and modulate gene expression. assaygenie.combiosearchtech.com By incorporating phosphorothioate linkages, the half-life of these antisense oligonucleotides within cells is dramatically extended, allowing for more effective and prolonged therapeutic action. biosearchtech.com Research has shown that including at least three phosphorothioate bonds at both the 5' and 3' ends of an oligonucleotide can effectively inhibit exonuclease degradation. idtdna.com For protection against endonucleases, phosphorothioate linkages can be incorporated throughout the entire oligonucleotide sequence. idtdna.com

The mechanism of this increased resistance stems from the altered chemical nature of the phosphate (B84403) backbone. The substitution of sulfur for oxygen changes the bond characteristics, making it a poorer substrate for the active site of most nucleases. assaygenie.comnih.gov This simple atomic substitution has proven to be a vital component in the development of nearly all major classes of therapeutic antisense oligonucleotides. nih.gov

Rational Design for Modulating Nucleic Acid Binding Affinity

The introduction of a phosphorothioate linkage can influence the binding affinity of an oligonucleotide to its complementary nucleic acid strand. While the primary role of this modification is to enhance nuclease resistance, its effect on duplex stability is a critical consideration in the rational design of nucleic acid constructs.

Generally, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone leads to a slight decrease in the thermal stability (melting temperature, Tm) of the resulting nucleic acid duplex. nih.gov This destabilization is attributed to the larger size and altered charge distribution of the sulfur atom compared to oxygen. However, this effect can be sequence-dependent. nih.gov For instance, studies have shown that phosphorothioate linkages between adenine (B156593) residues are less destabilizing than those between thymine (B56734) residues. nih.gov

The ability to modulate binding affinity is crucial for the design of therapeutic oligonucleotides and diagnostic probes, where a balance between specificity, stability, and binding strength is required. assaygenie.com Combining phosphorothioate modifications with other chemical alterations, such as 2'-O-methyl or locked nucleic acids (LNAs), allows for the fine-tuning of these properties to achieve optimal performance. assaygenie.com

Table 1: Impact of Phosphorothioate Modification on Oligonucleotide Properties

| Property | Effect of Phosphorothioate Modification | Rationale | Key References |

|---|---|---|---|

| Nuclease Stability | Significantly Increased | The sulfur-for-oxygen substitution in the phosphate backbone makes the linkage less susceptible to enzymatic hydrolysis by nucleases. | assaygenie.combiosearchtech.comidtdna.comnih.gov |

| Nucleic Acid Binding Affinity (Duplex Stability) | Generally slightly decreased (destabilizing) | The larger sulfur atom can alter the geometry and charge distribution of the phosphate backbone, affecting hybridization with a complementary strand. | nih.gov |

| Protein Binding Affinity | Often Increased | The increased hydrophobicity and altered stereochemistry can lead to more favorable interactions with proteins. | assaygenie.comnih.govresearchgate.net |

| Cellular Uptake | Generally Increased | The increased hydrophobicity aids in crossing cellular membranes. | assaygenie.com |

Design of Advanced Research Probes for Gene Regulation Studies

Phosphorothioate-modified oligonucleotides, including those containing this compound, are invaluable tools for creating advanced probes to investigate gene regulation. nih.gov Their enhanced stability allows them to persist in the complex cellular environment long enough to interact with their intended targets, which can be specific DNA sequences or transcription factors. biosearchtech.comnih.gov

One key application is in the creation of "decoy" oligonucleotides. These are short, double-stranded DNA molecules that mimic the binding site of a specific transcription factor. nih.gov When introduced into cells, these phosphorothioate-modified decoys compete with the natural binding sites in the genome for the transcription factor. nih.gov By sequestering the transcription factor, researchers can study the effect of its reduced activity on the expression of target genes. The nuclease resistance of the phosphorothioate backbone is essential for the decoy's effectiveness, as unmodified oligonucleotides would be rapidly degraded. biosearchtech.comnih.gov

Furthermore, phosphorothioate modifications are incorporated into various types of probes used in molecular biology research:

Antisense Oligonucleotides (ASOs): These probes bind to specific mRNA sequences, leading to the degradation of the mRNA by RNase H or physically blocking translation, thereby inhibiting the expression of a particular gene. assaygenie.combiosearchtech.com The stability provided by phosphorothioate linkages is critical for their function in vivo and in vitro. assaygenie.combiosearchtech.com

Invader Probes: These are used for the recognition of specific double-stranded DNA sequences. Incorporating a phosphorothioate backbone furnishes these probes with high enzymatic stability, making them suitable for applications in cellular environments. mdpi.com

Probes for Imaging Gene Expression: Thymidine (B127349) analogs can be developed into probes for imaging gene expression, for example, by monitoring the activity of specific enzymes like Herpes Simplex Virus type-1 thymidine kinase (HSV1-TK). nih.gov

The ability to synthesize stable, sequence-specific probes has greatly advanced the study of complex gene regulatory networks, allowing for the targeted perturbation and analysis of individual components of these systems.

Applications in Enzyme Characterization and Mechanistic Studies

The unique chemical properties of this compound and its derivatives make them powerful tools for studying enzyme kinetics and the intricate interactions between proteins and nucleic acids.

Utilization as Substrates and Inhibitors for Enzyme Kinetics

This compound and its analogs can serve as either substrates or inhibitors for a variety of enzymes that interact with nucleotides, providing valuable insights into their catalytic mechanisms and active site requirements. nih.govresearchgate.net

For example, in studies of thymidylate synthase, an essential enzyme for DNA synthesis, analogs of dUMP containing a 5'-thiophosphate group (dUMPS) were found to be good substrates for the enzyme. nih.govresearchgate.net In contrast, the corresponding thymidine analog, this compound (dTMPS), acted as a classical competitive inhibitor, only slightly weaker than the natural inhibitor dTMP. nih.govresearchgate.net The 5-fluoro derivatives of these thiophosphates behaved as potent, slow-binding inhibitors. nih.govresearchgate.net

By comparing the interactions of these thiophosphate analogs with their natural phosphate counterparts, researchers can deduce critical information about the enzyme's active site. For instance, the pH-dependence of inhibition by FdUMPS compared to FdUMP revealed that the enzyme's active site has a preference for the dianionic state of the phosphate (or thiophosphate) group for optimal binding. nih.govresearchgate.net The much weaker interactions observed with other analogs, such as 5'-H-phosphonates, further underscored the importance of the dianionic phosphate group for enzymatic activity. nih.gov

These types of kinetic studies are fundamental to understanding enzyme function and are crucial for the rational design of enzyme inhibitors, which form the basis of many therapeutic drugs.

Table 2: Interaction of Thymidylate Synthase with dUMP/dTMP Analogs

| Compound | Interaction with Thymidylate Synthase | Type of Interaction | Reference |

|---|---|---|---|

| dUMPS | Good substrate | Substrate | nih.govresearchgate.net |

| dUMPS2 | Good substrate | Substrate | nih.govresearchgate.net |

| dTMPS | Competitive inhibitor | Inhibitor | nih.govresearchgate.net |

| dTMPS2 | Competitive inhibitor | Inhibitor | nih.govresearchgate.net |

| FdUMPS | Potent, slow-binding inhibitor | Inhibitor | nih.govresearchgate.net |

| FdUMPS2 | Potent, slow-binding inhibitor | Inhibitor | nih.govresearchgate.net |

| dUMP-H | Weak interaction | Weak Inhibitor | nih.govresearchgate.net |

| dTMP-H | Weak interaction | Weak Inhibitor | nih.govresearchgate.net |

Probing Protein-Nucleic Acid Interactions

The substitution of oxygen with sulfur in the phosphate backbone of DNA provides a subtle yet powerful probe for investigating the details of protein-nucleic acid interactions. oup.com This approach has been used to study a wide range of DNA-binding enzymes, including topoisomerases and restriction endonucleases. oup.com

One common technique is to use gel shift assays with phosphorothioate-modified oligonucleotides. Studies have shown that fully phosphorothioate-modified oligonucleotides exhibit significantly greater binding to both cytoplasmic and nuclear proteins compared to unmodified or partially modified oligonucleotides. researchgate.net However, this increased binding can also be nonspecific. researchgate.net This highlights the dual nature of the phosphorothioate modification: while it enhances protein binding, which can be beneficial for cellular uptake and therapeutic efficacy, it can also lead to off-target effects. assaygenie.comresearchgate.net

The stereochemistry at the phosphorothioate linkage, which creates chiral centers (designated as Sp or Rp), adds another layer of complexity and a powerful tool for probing interactions. The individual Sp and Rp isomers can have different properties. For example, the Rp isomer of a phosphorothioate oligonucleotide may form a more stable duplex with target RNA but be more susceptible to exonuclease degradation, while the Sp isomer may be targeted by endonucleases. biosearchtech.com In the context of protein binding, different diastereomers can exhibit preferential binding, providing detailed structural information about the interaction. nih.gov X-ray crystallography studies have shown that the preferred diastereomer in a protein-DNA complex can form more favorable hydrogen bonds and hydrophobic contacts, explaining the enhanced binding affinity. nih.gov

By strategically placing phosphorothioate linkages within a DNA sequence and analyzing the effect on protein binding or enzymatic cleavage, researchers can map the critical contact points between the protein and the nucleic acid backbone. oup.com This information is invaluable for understanding the molecular basis of DNA recognition, replication, repair, and recombination.

Contributions to Structural Biology and Biophysical Analysis

Facilitation of X-ray Crystallography Studies of Enzyme-Nucleic Acid Complexes

This compound and the resulting phosphorothioate-modified nucleic acids are invaluable tools for structural biologists using X-ray crystallography to study enzyme-nucleic acid interactions. A major hurdle in these studies is the transient nature of the enzyme-substrate complex, as enzymes rapidly process their natural nucleic acid substrates.

The introduction of a phosphorothioate linkage, by incorporating this compound during DNA synthesis, can significantly slow down the rate of enzymatic cleavage by nucleases or processing by polymerases. This reduced catalytic efficiency allows researchers to "trap" the enzyme bound to its DNA substrate in a stable state long enough for crystallization to occur. This has been particularly useful in elucidating the mechanisms of DNA polymerases and repair enzymes.

Furthermore, the sulfur atom in the phosphorothioate linkage is larger and has different electronic properties than oxygen. This makes it a useful anomalous scatterer in X-ray diffraction experiments. The technique, known as Sulfur Single-wavelength Anomalous Diffraction (S-SAD), can help solve the phase problem in crystallography, which is a critical step in determining the three-dimensional structure of the macromolecular complex.

Spectroscopic and Biophysical Characterization of Thiophosphate Analogs

The substitution of a non-bridging oxygen with a sulfur atom in the DNA backbone provides a unique probe for various spectroscopic and biophysical techniques aimed at characterizing nucleic acid structure and dynamics.

The phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in two diastereomers, known as Rp and Sp. These stereoisomers can have distinct effects on the local conformation of the DNA backbone and its interactions with proteins. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the phosphorus nucleus. The presence of the sulfur atom causes a characteristic chemical shift, allowing for direct observation and characterization of the phosphorothioate linkage and its specific diastereomeric form.

Methodological Advancements in Molecular Biology

Applications in Polymerase Chain Reaction (PCR) and Related Amplification Technologies

This compound (dTTPαS) can be incorporated into DNA during Polymerase Chain Reaction (PCR) by various thermostable DNA polymerases, although sometimes with reduced efficiency compared to natural dNTPs. mdpi.com The key advantage of the resulting PCR product is its resistance to certain exonucleases. mdpi.com

This property is widely exploited in techniques like site-directed mutagenesis. In a common protocol, a primer containing the desired mutation and phosphorothioate linkages at its 5' end is used to amplify a whole plasmid. This generates a product where the newly synthesized strands are modified and the original parental strands are not. The parental DNA can then be selectively digested by an exonuclease that is blocked by the phosphorothioate bonds, such as DpnI (which digests methylated parental DNA) or other exonucleases that cannot act on the modified backbone. This leaves the mutated, nuclease-resistant DNA intact, which is then used to transform host cells, leading to a high efficiency of obtaining the desired mutation.

Additionally, this method is used to generate nuclease-resistant DNA probes and other reagents for various molecular biology applications where preventing degradation is essential.

Strategies for Site-Specific Nucleic Acid Labeling and Chemical Modification

The sulfur atom within the phosphorothioate group, introduced via precursors like this compound, acts as a unique chemical handle for the site-specific modification of nucleic acids. The sulfur is a soft nucleophile and can be selectively targeted for alkylation by reagents containing iodoacetyl or maleimide (B117702) functional groups. This allows for the covalent attachment of a diverse array of molecules, such as fluorophores, biotin, or cross-linking agents, at precise locations within a DNA or RNA strand.

The strategy typically involves synthesizing an oligonucleotide with a single phosphorothioate linkage at the desired modification site. This can be achieved through automated solid-phase synthesis or by enzymatic methods. Following synthesis and purification, the thiophosphate-modified oligonucleotide is reacted with an electrophilic derivative of the label.

This powerful and versatile approach enables a wide range of advanced applications:

Fluorescence Resonance Energy Transfer (FRET): By attaching donor and acceptor fluorophores to specific sites, researchers can measure intramolecular and intermolecular distances to study conformational changes in nucleic acids and their complexes.

Protein-DNA Interaction Mapping: Photo-reactive cross-linking agents can be attached to map the precise binding sites of proteins on a DNA molecule.

Surface Immobilization: DNA can be tethered to solid supports for applications in biosensors and microarrays.

Perspectives and Future Research Directions

Innovations in Thiophosphate Analog Design for Enhanced Research Utility

The foundational utility of thymidine-5'-thiophosphate has spurred the development of a diverse array of new analogs designed for more specific and powerful research applications. Future innovations will likely focus on several key strategies to enhance their utility.

One major area of innovation lies in the synthesis of nucleoside analogs with modifications to the oligophosphate chain. uw.edu.pl Beyond the simple substitution of a single oxygen with sulfur, researchers are exploring the introduction of other atoms or functional groups. uw.edu.pl For example, the creation of analogs with methylene (B1212753) bis(phosphonate) groups or the introduction of fluorine atoms can further modulate the analog's electronic properties and stability. uw.edu.pl These modifications can fine-tune the analog to be a better mimic of a transition state in an enzymatic reaction or to possess unique spectroscopic signatures for easier detection. uw.edu.pl For instance, the incorporation of a fluorine atom allows for detection and analysis using 19F NMR spectroscopy, a technique that offers high sensitivity with low background interference in biological systems. uw.edu.pl

Another avenue of innovation is the development of more efficient and scalable synthesis methods. Traditional chemical synthesis of nucleotide analogs can be complex due to the molecule's polarity and multiple reactive groups. uw.edu.pl Modern approaches, such as solid-phase synthesis on controlled pore glass (CPG) supports and flow-through phosphorylation techniques, are enabling the production of these analogs on a larger scale and with higher efficiency. Future synthetic strategies will likely continue to improve, perhaps incorporating enzymatic or chemo-enzymatic methods to achieve even greater specificity and yield. researchgate.net For example, phosphoramidite (B1245037) chemistry is a versatile method for synthesizing oligonucleotides with terminal thiophosphate functions. tandfonline.com

Furthermore, the design of "caged" thiophosphate analogs represents a significant leap forward. These molecules are rendered biologically inactive by a photolabile protecting group. The biological activity can be triggered with high spatial and temporal precision by a pulse of light, allowing researchers to study dynamic cellular processes with unprecedented control.

The table below summarizes key innovations in thiophosphate analog design.

| Innovation Area | Description | Potential Advantage |

| Multi-Atom/Group Substitution | Replacing phosphate (B84403) oxygens with various atoms (e.g., F, Se) or groups (e.g., methylene). | Fine-tuning of electronic properties, stability, and provides unique spectroscopic handles (e.g., 19F NMR). uw.edu.pl |

| Advanced Synthesis Methods | Development of scalable and efficient methods like solid-phase and enzymatic synthesis. researchgate.net | Increased availability and purity of diverse analogs for widespread research use. |

| "Caged" Analogs | Incorporation of photolabile protecting groups to control the release of the active analog. | Precise spatial and temporal control over biological activity for studying dynamic processes. |

| Chiral Control | Stereospecific synthesis of Rp and Sp diastereoisomers of thiophosphate analogs. | Allows for detailed investigation of the stereochemical requirements of enzyme active sites. nih.gov |

Elucidation of Complex Molecular Recognition Events

Thiophosphate analogs of nucleotides, including this compound, are instrumental in dissecting the intricate molecular recognition events that govern cellular processes. The sulfur substitution provides a subtle yet impactful modification that can help to "trap" or stabilize interactions between molecules, particularly between enzymes and their substrates.

A primary application is in the study of enzyme mechanisms, especially those involving phosphoryl transfer reactions. nih.gov Because the phosphorothioate (B77711) bond is more resistant to enzymatic cleavage than the corresponding phosphate bond, these analogs can be used to capture enzyme-substrate complexes for structural determination by X-ray crystallography or NMR spectroscopy. nih.gov For example, the study of DNA gyrase with ATPγS, a thiophosphate analog of ATP, revealed that the analog could bind to the enzyme and support limited supercoiling but was not readily hydrolyzed, acting as a competitive inhibitor and allowing for detailed structural analysis of the bound state. nih.gov

These analogs are also crucial for understanding the stereochemical course of enzymatic reactions. The phosphorus atom in a thiophosphate group is chiral when the other substituents are different, leading to Rp and Sp diastereoisomers. Enzymes often exhibit a strong preference for one diastereomer over the other. nih.gov By synthesizing and testing both isomers, researchers can deduce the precise geometry of the enzyme's active site and the mechanism of phosphoryl transfer. Studies with DNA gyrase and the Rp and Sp isomers of ATPαS and ATPβS demonstrated pronounced diastereoselectivity, providing insights into the coordination of the metal ion cofactor during the reaction. nih.gov

The table below presents examples of how thiophosphate analogs are used to study molecular recognition.

| Biological System | Thiophosphate Analog Used | Key Finding |

| DNA Gyrase | ATPγS, ATPαS (Rp/Sp), ATPβS (Rp/Sp) | Revealed stereospecificity of the active site and helped to model the energy coupling mechanism of DNA supercoiling. nih.gov |

| PLD3 Nuclease | ssDNA with 5'-thiophosphate | Provided a structural snapshot of the product bound in the active site, offering insights into nucleic acid degradation. rcsb.org |

| DnaB Helicase | Various ATP analogs | Used to trap and study different conformational states of the helicase along its reaction pathway. nih.gov |

| Thymidylate Synthase | 5'-Thiophosphates of deoxyuridine derivatives | Used to probe the interactions within the enzyme's active site and identify potential inhibitors. researchgate.net |

Future research will undoubtedly employ these analogs in more complex systems, such as large multi-protein complexes and in the context of living cells, to unravel the dynamics of molecular recognition in its native environment.

Integration with Novel Biomolecular Engineering Platforms

The unique properties of this compound and its derivatives make them ideal for integration into various biomolecular engineering and synthetic biology platforms. wikipedia.org This integration is opening up new avenues for creating novel diagnostics, therapeutics, and research tools.

One of the most promising areas is in the field of DNA nanotechnology. acs.org DNA has been repurposed from its biological role as a genetic information carrier to a programmable building block for creating nanoscale structures and devices. acs.org The incorporation of thiophosphate linkages into these DNA nanostructures can significantly enhance their stability against degradation by cellular nucleases. mdpi.com This increased resistance is critical for in vivo applications where the nanostructures need to remain intact to perform their function, such as targeted drug delivery. acs.org

Another key application is in the development of aptamers, which are short single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, used to generate aptamers, can be modified to include thiophosphate nucleotides. The resulting "thioaptamers" often exhibit enhanced stability and, in some cases, improved binding properties compared to their unmodified counterparts.

Furthermore, thiophosphate analogs are being integrated into platforms for biomolecular diagnostics and bio-immobilization. wikipedia.org The sulfur atom provides a unique chemical handle for attaching other molecules, such as fluorescent dyes or reporter enzymes, through bio-conjugation techniques. wikipedia.org This allows for the creation of highly sensitive probes for detecting specific DNA or RNA sequences. Similarly, the ability to immobilize thiophosphate-containing oligonucleotides onto surfaces is a key step in the fabrication of DNA microarrays and biosensors. wikipedia.org

The table below highlights the integration of thiophosphate analogs in biomolecular engineering.

| Platform | Role of Thiophosphate Analog | Application |

| DNA Nanotechnology | Enhances nuclease resistance of DNA structures. acs.orgmdpi.com | Development of stable nanocarriers for in vivo drug delivery and biosensing. |

| Aptamer Development (SELEX) | Increases the stability and can improve the binding affinity of aptamers. | Creation of robust diagnostic and therapeutic agents. |

| Bioconjugation & Immobilization | Provides a reactive handle for attaching other molecules or for surface attachment. wikipedia.org | Construction of sensitive diagnostic probes, DNA microarrays, and biosensors. |

| Polymerase Chain Reaction (PCR) | Incorporation can enhance resistance to exonuclease activity. mdpi.com | Improved fidelity and yield in certain diagnostic and research applications. |

As the fields of synthetic biology and biomolecular engineering continue to advance, the demand for custom-designed nucleotide analogs like this compound will grow. Their integration into these platforms will be essential for building the next generation of smart biomaterials, diagnostics, and therapeutics.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Thymidine-5'-thiophosphate (T5S) and characterizing its purity?

- T5S is synthesized via enzymatic or chemical phosphorylation of thymidine, replacing the oxygen atom in the phosphate group with sulfur. Enzymatic methods use kinases like thymidine kinase, while chemical synthesis employs sulfur-containing reagents (e.g., thiophosphoryl chloride) under anhydrous conditions . Purity is validated using reverse-phase HPLC coupled with mass spectrometry (MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity, particularly the thiophosphate moiety .

Q. Which analytical techniques are critical for distinguishing T5S from its non-thiolated analogs (e.g., thymidine-5'-phosphate)?

- 31P-NMR spectroscopy is essential, as the thiophosphate group exhibits distinct chemical shifts (~50–55 ppm) compared to oxygenated phosphate (~0–5 ppm) . Electrospray ionization (ESI)-MS differentiates isotopic patterns due to sulfur’s natural abundance. Additionally, UV-Vis spectroscopy can detect subtle absorbance differences in nucleic acid interactions caused by sulfur substitution .

Advanced Research Questions

Q. How can molecular docking and molecular dynamics (MD) simulations be optimized to study T5S’s interactions with viral polymerases?

- Docking protocols should account for sulfur’s larger atomic radius and polarizability compared to oxygen. Adjust scoring functions (e.g., Glide SP/XP) to better model thiophosphate-protein van der Waals and electrostatic interactions . For MD simulations , use explicit solvent models (e.g., TIP3P) and extend simulation times (>100 ns) to capture conformational stability. Post-simulation MMGBSA analysis quantifies binding free energy, with T5S typically showing higher affinity due to sulfur’s stronger interactions with metal ions in polymerase active sites .

Q. What experimental strategies resolve contradictions between computational predictions and in vitro efficacy of T5S in antiviral studies?

- Discrepancies often arise from oversimplified docking models (e.g., neglecting protein flexibility or solvation effects). Validate computational results with surface plasmon resonance (SPR) to measure real-time binding kinetics and isothermal titration calorimetry (ITC) to assess thermodynamic parameters. Combine these with cell-based assays (e.g., viral replication inhibition) to correlate binding affinity with biological activity .

Q. How does T5S influence thymidylate synthase (TS) activity and DNA synthesis in cancer cells?

- T5S acts as a competitive inhibitor of TS by mimicking thymidine-5'-monophosphate (dTMP), disrupting the conversion of dUMP to dTMP. This depletes dTTP pools, causing dUTP misincorporation into DNA and subsequent strand breaks. Quantify TS inhibition via enzyme kinetics assays (Km/Vmax changes) and monitor DNA damage using comet assays or γH2AX immunofluorescence .

Q. What methodologies address stereochemical challenges in T5S synthesis for oligonucleotide therapeutics?

- Thiophosphate stereochemistry is controlled using phosphorothioate solid-phase synthesis with chiral auxiliaries or enzymatic approaches. X-ray crystallography of T5S-bound proteins (e.g., polymerases) identifies stereospecific binding modes, while stereoselective LC-MS separates and quantifies diastereomers .

Methodological Considerations

Q. How should researchers design experiments to assess T5S’s stability under physiological conditions?

- Conduct pH stability studies (pH 2–9) with LC-MS monitoring to detect hydrolysis or oxidation products. Simulate intracellular environments using human serum stability assays (incubation at 37°C for 24–72 hours). For oxidation-prone thiophosphates, add antioxidants (e.g., DTT) to buffers .

Q. What in vivo models are appropriate for evaluating T5S’s pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.